

# a comparative study of the effectiveness of different synthetic routes

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## A Comparative Analysis of Synthetic Routes to Oseltamivir (Tamiflu®)

For Researchers, Scientists, and Drug Development Professionals

Oseltamivir phosphate, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza. Its synthesis has been a subject of intense research, leading to the development of numerous synthetic routes. This guide provides a comparative study of the effectiveness of different approaches to oseltamivir synthesis, focusing on the influential Roche industrial synthesis, an azide-free alternative, and the innovative Diels-Alder approach pioneered by E.J. Corey.

## Comparative Data of Selected Oseltamivir Synthetic Routes

The following table summarizes key quantitative data for the selected synthetic routes to oseltamivir.

Metric	Roche Industrial Route	Azide-Free Route (Karpf/Trussardi Modification)	Corey's Diels-Alder Route
Starting Material	(-)-Shikimic Acid	(-)-Shikimic Acid	Butadiene and 2,2,2-trifluoroethyl acrylate
Number of Steps	~12 steps	~10 steps	~12 steps
Overall Yield	17-22% <a href="#">[1]</a>	Not explicitly stated, but avoids hazardous azide intermediates	~30%
Key Reactions	Azide displacement, Epoxidation	Epoxide opening with allyl amine, Reductive amination	Asymmetric Diels-Alder, Iodolactamization, Aziridination
Purity	High purity (99.7%) achievable <a href="#">[1]</a>	High purity expected for pharmaceutical applications	High purity achievable
Safety Concerns	Use of potentially explosive azide reagents and intermediates. <a href="#">[1]</a> <a href="#">[2]</a>	Avoids the use of hazardous azides. <a href="#">[1]</a>	Involves standard laboratory reagents with manageable risks
Scalability	Proven for large-scale industrial production. <a href="#">[2]</a>	Designed for improved safety in large-scale synthesis	Demonstrated on a gram scale

## Experimental Protocols

Detailed methodologies for key transformations in each synthetic route are provided below.

### Roche Industrial Synthesis (Azide-Dependent)

The industrial synthesis of oseltamivir by Roche starts from naturally sourced (-)-shikimic acid and critically involves the use of azide chemistry.[\[1\]](#)[\[3\]](#)

### Key Step: Azide-mediated Epoxide Opening and Subsequent Transformations

- **Epoxidation of Shikimic Acid Derivative:** A protected derivative of ethyl shikimate is treated with a suitable oxidizing agent to form a key epoxide intermediate.
- **Regioselective Epoxide Opening with Azide:** The epoxide is opened by an azide nucleophile (e.g., sodium azide) to introduce the first nitrogen functionality at the C5 position. This reaction is typically carried out in a polar aprotic solvent.
- **Formation of Aziridine:** The resulting amino alcohol is converted to an aziridine through mesylation and subsequent intramolecular cyclization.
- **Second Azide Opening of Aziridine:** The aziridine is then opened with another azide nucleophile to install the second nitrogen functionality at the C4 position.
- **Reduction and Acetylation:** The azide groups are reduced to amines (e.g., via Staudinger reaction or catalytic hydrogenation), followed by selective N-acetylation to yield oseltamivir.

## Azide-Free Synthesis (Karpf/Trussardi Modification)

To mitigate the safety risks associated with azides, an azide-free route was developed, also starting from a shikimic acid-derived epoxide.<sup>[1]</sup>

### Key Step: Epoxide Opening with Allyl Amine

- **Epoxide Formation:** Similar to the Roche process, a protected ethyl shikimate is converted to the corresponding epoxide.
- **Lewis Acid-Catalyzed Epoxide Opening:** The epoxide is treated with allyl amine in the presence of a Lewis acid, such as magnesium bromide diethyl etherate.<sup>[1]</sup> This reaction regioselectively opens the epoxide to form a 1,2-amino alcohol.
- **Reductive Deallylation:** The allyl group is removed via reduction on a palladium catalyst, promoted by ethanolamine, to yield the free 1,2-amino alcohol.<sup>[1]</sup>
- **Final Steps:** The synthesis is completed through a series of steps including protection, introduction of the 3-pentyloxy side chain, and acetylation.

## Corey's Diels-Alder Route

This innovative approach avoids the use of shikimic acid altogether, constructing the cyclohexene core via an asymmetric Diels-Alder reaction.<sup>[1][4]</sup>

Key Steps: Cyclohexene Ring Construction and Functionalization

- **Asymmetric Diels-Alder Reaction:** Butadiene reacts with the ester of acrylic acid and 2,2,2-trifluoroethanol in the presence of a CBS catalyst to form the cyclohexene ring with high enantioselectivity.<sup>[1][4]</sup>
- **Iodolactamization:** The resulting ester is converted to an amide, which then undergoes iodolactamization with iodine and a promoter like trimethylsilyl triflate to form a bicyclic lactam.<sup>[1][4]</sup>
- **Alkene Formation:** The iodine substituent is removed via an elimination reaction with DBU to introduce a double bond.
- **Aziridination and Ring Opening:** The newly formed double bond is functionalized via bromination and subsequent intramolecular displacement to form an aziridine. This aziridine is then opened with 3-pentanol to introduce the characteristic ether side chain and the second amino group.<sup>[1]</sup>
- **Deprotection and Final Product Formation:** Removal of the BOC protecting group with phosphoric acid yields oseltamivir phosphate.<sup>[1]</sup>

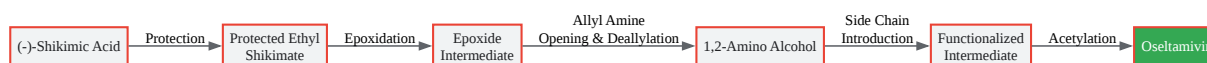
## Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.



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Caption: Roche Industrial Synthesis Workflow.

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Caption: Azide-Free Synthesis Workflow.

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Caption: Corey's Diels-Alder Synthesis Workflow.

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